7-Fluoroquinolin-4-ol

Description

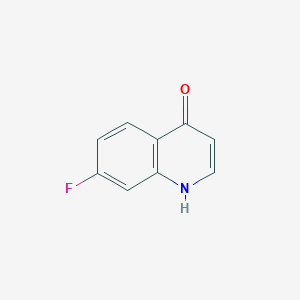

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHGUGJJHJJVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959908 | |

| Record name | 7-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183057-60-5, 391-83-3 | |

| Record name | 7-Fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183057-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Fluoroquinolin-4-ol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

Introduction: In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoline scaffold has perennially captured the attention of researchers due to its prevalence in biologically active molecules and functional materials. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed technical overview of 7-Fluoroquinolin-4-ol (CAS No. 391-83-3), a fluorinated quinoline derivative with significant potential as a versatile intermediate in drug discovery and chemical synthesis.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 7-Fluoro-4-hydroxyquinoline, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 391-83-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₆FNO | [1][4] |

| Molecular Weight | 163.15 g/mol | [1][4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined for the 7-fluoro isomer. For comparison, the closely related 7-Chloroquinolin-4-ol has a melting point of 276-279 °C. | |

| Boiling Point | Not determined. High decomposition temperature expected. | |

| Solubility | Expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO and DMF. |

Structural Elucidation and Tautomerism

A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (this compound) and the keto form (7-fluoro-1H-quinolin-4-one). While often depicted as the hydroxyquinoline, the keto form is generally considered to be the predominant tautomer in the solid state and in many solutions. This equilibrium is a critical determinant of the molecule's reactivity and its interactions in biological systems. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is well-established in organic chemistry, with several named reactions providing reliable routes. The Gould-Jacobs and Conrad-Limpach reactions are two of the most prominent methods applicable to the synthesis of this compound.

The Gould-Jacobs Reaction

This method is a powerful tool for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline.[6][7] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Reaction Scheme:

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Experimental Protocol (Hypothetical):

-

Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step typically involves mixing the reactants, sometimes in a solvent like ethanol, and heating to facilitate the substitution of the ethoxy group by the aniline nitrogen.

-

Cyclization: The resulting anilinomethylenemalonate intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether or Dowtherm A) to induce an intramolecular cyclization.[8] This electrocyclic reaction forms the quinoline ring system, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Saponification and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification. Subsequent heating of the carboxylic acid intermediate leads to decarboxylation, affording the final product, this compound.[6]

The Conrad-Limpach Reaction

An alternative and historically significant route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[9][10]

Reaction Scheme:

Caption: The Conrad-Limpach reaction for synthesizing a 4-hydroxyquinoline derivative.

Experimental Protocol (Hypothetical):

-

Condensation: 3-Fluoroaniline is condensed with a β-ketoester, such as ethyl acetoacetate, to form a Schiff base intermediate. This step is often carried out at or slightly above room temperature.

-

Thermal Cyclization: The intermediate is then heated to high temperatures, typically around 250 °C, to effect the cyclization and elimination of ethanol, yielding the 4-hydroxyquinoline product.[9][10] The use of a high-boiling, inert solvent can improve yields.[11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at the 7-position will cause splitting of the signals for the neighboring protons (H-6 and H-8) due to H-F coupling. The chemical shifts will be influenced by the electronic environment of the quinoline ring system. The proton on the nitrogen atom in the keto tautomer will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.[12] The carbons at the C-6 and C-8 positions will show smaller two-bond C-F couplings. The carbonyl carbon (C-4) of the predominant keto tautomer is expected to have a chemical shift in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. In its predominant keto form, a strong absorption band corresponding to the C=O stretching vibration of the quinolone carbonyl group would be expected in the region of 1620-1650 cm⁻¹.[13] A broad absorption in the 3000-3400 cm⁻¹ region would be indicative of the N-H stretch. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ range.[14] A characteristic C-F stretching vibration is also expected, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (163.15). The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, which is characteristic of quinoline and quinolone structures. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

Applications in Research and Drug Development

The 4-quinolone and 4-hydroxyquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position is a common strategy in the design of fluoroquinolone antibiotics, although this compound itself is not an antibiotic. Its primary value lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

This compound can serve as a starting material for a variety of derivatives. The hydroxyl group at the 4-position can be converted into a leaving group (e.g., a chloride), which can then be displaced by various nucleophiles to introduce diverse side chains. This approach is fundamental to the synthesis of many antimalarial drugs (like chloroquine, which has a 7-chloroquinoline core) and kinase inhibitors for cancer therapy.

Role in Fluoroquinolone Synthesis

The broader class of fluoroquinolones, known for their antibacterial activity, often features a fluorine atom at the 6-position and various substituents at the 7-position. While this compound has the fluorine at a different position, the synthetic methodologies and the understanding of structure-activity relationships (SAR) from the development of fluoroquinolone antibiotics are highly relevant to the exploration of novel derivatives based on this scaffold.

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related compounds can be irritants. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in synthetic and medicinal chemistry. Its synthesis can be achieved through established methods like the Gould-Jacobs and Conrad-Limpach reactions. The presence of the fluorine atom and the reactive 4-hydroxy (or 4-keto) group makes it an attractive starting point for the development of novel compounds with diverse biological activities. A thorough understanding of its properties, including its tautomeric nature and spectroscopic characteristics, is essential for its effective utilization in research and development.

References

- 1. CAS 391-83-3 | 4H01-3-63 | MDL MFCD00269612 | 7-Fluoro-4-hydroxyquinoline | SynQuest Laboratories [synquestlabs.com]

- 2. 917562-00-6,4-Amino-2-methyl-7-(trifluoromethyl)quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Physicochemical Properties of 7-Fluoro-4-hydroxyquinoline: A Medicinal Chemistry Perspective

Abstract

7-Fluoro-4-hydroxyquinoline (7-FHQ) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key structural motif in a variety of biologically active agents, where the strategic placement of the fluorine atom can profoundly influence metabolic stability, binding affinity, and membrane permeability.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of 7-FHQ. Moving beyond a simple recitation of data, this document elucidates the critical interplay between its structure, its tautomeric nature, and its behavior in chemical and biological systems. We present not only known data but also provide detailed, field-proven experimental protocols for the determination of key parameters such as pKa, solubility, and lipophilicity, empowering researchers to generate robust and reliable data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.

Introduction: The Strategic Importance of 7-Fluoro-4-hydroxyquinoline

The 4-hydroxyquinoline (or 4-quinolone) scaffold is a privileged structure in pharmacology, forming the backbone of numerous antibacterial, anticancer, and anti-inflammatory agents.[2][3] The introduction of a fluorine atom at the 7-position, creating 7-FHQ, is a common strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can be leveraged to modulate electronic properties, block metabolic oxidation, and enhance binding interactions with target proteins.[1]

A defining characteristic of 4-hydroxyquinolines, including 7-FHQ, is their existence in a state of tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the more dominant keto form (4-quinolone).[4] This equilibrium is highly sensitive to the molecular environment (e.g., solvent polarity, pH) and is the single most important factor governing the compound's physicochemical and spectroscopic behavior. Understanding this tautomerism is paramount to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Data Summary

| Property | Value | Data Source |

| IUPAC Name | 7-fluoro-1H-quinolin-4-one | N/A |

| CAS Number | 391-83-3 | [5][6] |

| Molecular Formula | C₉H₆FNO | [5] |

| Molecular Weight | 163.15 g/mol | [6] |

| Appearance | Solid, off-white to light yellow powder | [7][8] |

| Boiling Point | 356.1°C at 760 mmHg | Predicted[6] |

| Density | 1.366 g/cm³ | Predicted[6] |

| LogP (Octanol/Water) | 2.08 | Predicted[6] |

| Aqueous Solubility | To be determined experimentally | N/A |

| pKa | To be determined experimentally | N/A |

The Decisive Role of Tautomerism

As introduced, 7-FHQ exists as a mixture of two tautomers: the aromatic alcohol (enol) form and the non-aromatic amide (lactam/keto) form. In most polar solvents and physiological conditions, the equilibrium overwhelmingly favors the lactam (7-fluoro-4-quinolone) tautomer due to its greater polarity and ability to form stable hydrogen-bonded dimers.[4]

Caption: Ionization states of 7-FHQ as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise calculation of the pKa values from the inflection points of the titration curve. A co-solvent is necessary due to the low aqueous solubility of many organic molecules.

-

Preparation: Prepare a 1-5 mM solution of 7-FHQ in a suitable co-solvent system (e.g., 50:50 Methanol:Water or DMSO:Water). Ensure the compound is fully dissolved.

-

Acidic Titration: Acidify the solution to ~pH 2 with 0.1 M HCl.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH value after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions). The first pKa will be the basic pKa (protonation of the ring nitrogen), and the second will be the acidic pKa (deprotonation of the N-H).

Aqueous Solubility

Solubility is a critical barrier to oral drug absorption. Poor solubility can lead to low bioavailability and therapeutic failure. The solubility of 7-FHQ will be highly pH-dependent due to its ionizable nature.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method (pH-Dependent)

Causality: The shake-flask method is considered the definitive way to measure thermodynamic solubility. By allowing the system to reach equilibrium over an extended period (24-48 hours), it ensures that the measured concentration represents the true saturation solubility, avoiding the pitfalls of kinetic methods that can overestimate this value.

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 6.5, 7.4).

-

Sample Preparation: Add an excess amount of solid 7-FHQ to vials containing each buffer. The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of dissolved 7-FHQ using a validated analytical method, such as HPLC-UV.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.

-

LogP: The partition coefficient of the neutral species between octanol and water.

-

LogD: The distribution coefficient, which measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like 7-FHQ, LogD is the more physiologically relevant parameter.

Experimental Protocol: LogD Determination by Shake-Flask Method

Causality: This classic method directly measures the partitioning of the compound between two immiscible phases, providing a direct and unambiguous measure of lipophilicity. Performing the experiment at a buffered pH (e.g., 7.4) yields the more biologically relevant LogD₇.₄ value.

Caption: Experimental workflow for LogD determination.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and for probing the electronic environment of the molecule. The dominant lactam tautomer will define the expected spectral features.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect a series of signals in the aromatic region (7.0-8.5 ppm). The presence of an N-H proton will likely appear as a broad singlet at a downfield shift (>10 ppm).

-

¹³C NMR: A key signal will be the carbonyl carbon (C=O) of the lactam form, expected around 170-180 ppm.

-

¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of an aryl fluoride. This is a powerful tool for confirming the presence and purity of the fluorinated compound.

-

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong C=O stretching vibration between 1650-1680 cm⁻¹, which is characteristic of the quinolone carbonyl group. A broad N-H stretch will also be visible around 3200-3400 cm⁻¹.

-

UV-Visible Spectroscopy: The extended conjugated system of the quinolone ring will result in strong absorbance in the UV region, typically with multiple bands between 250-350 nm. The exact λₘₐₓ will be sensitive to pH and solvent, shifting as the molecule is protonated or deprotonated. [9][10]

Conclusion

7-Fluoro-4-hydroxyquinoline is more than a simple building block; it is a finely tuned scaffold whose utility in drug discovery is governed by a nuanced set of physicochemical properties. Its dominant lactam tautomerism, pH-dependent charge states, and the electronic influence of the fluorine atom create a unique profile that medicinal chemists can exploit. This guide has provided a framework for understanding these properties, emphasizing the causality behind experimental choices and furnishing robust protocols for their determination. A thorough experimental characterization, as outlined herein, is an indispensable first step in the rational design of novel therapeutics based on this valuable molecular framework.

References

-

PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521. Available from: [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

- Reference not directly cited in the final text.

-

Oakwood Chemical. 7-Fluoro-4-hydroxy-2-methylquinoline, 1 gram. Available from: [Link]

-

PubChem. 7-Fluoroquinolin-4-amine | C9H7FN2 | CID 17039869. Available from: [Link]

-

PubChem. 7-Fluoroisoquinoline | C9H6FN | CID 20493452. Available from: [Link]

-

ResearchGate. The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. Available from: [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. Available from: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

-

Ruji Biology. 7-Fluoro-4-hydroxyquinoline - CAS:391-83-3. Available from: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. Available from: [Link]

-

Alchemist-chem. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Available from: [Link]

-

MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]

-

PMC - NIH. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Available from: [Link]

-

ResearchGate. H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. Available from: [Link]

- PMC - NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8601639//

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 7-Fluoro-4-hydroxyquinoline - CAS:391-83-3 - 如吉生物科技 [shruji.com]

- 6. Page loading... [guidechem.com]

- 7. 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8 [sigmaaldrich.com]

- 8. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Significance of the 7-Fluoroquinolin-4-ol Scaffold

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinolin-4-ol: Core Starting Materials and Strategic Execution

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a multitude of pharmacologically active agents. Its most prominent role is as the foundational intermediate for the vast class of fluoroquinolone antibiotics, including widely used drugs like Ciprofloxacin and Levofloxacin. The strategic placement of the fluorine atom at the C7 position significantly enhances antibacterial activity by improving cell penetration and inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond antibiotics, this motif is integral to the development of kinase inhibitors for oncology, antimalarial agents, and various other therapeutic candidates.

This guide provides a detailed examination of the principal synthetic strategies for constructing this compound from fundamental starting materials. We will move beyond simple procedural lists to explore the underlying chemical logic, compare the strategic advantages of each route, and present field-tested protocols to empower researchers in drug discovery and process development.

Strategic Overview: Major Synthetic Pathways

The synthesis of the quinolin-4-ol ring system is a well-established field in heterocyclic chemistry. For the specific case of this compound, two classical and highly effective methods predominate: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis . The choice between these routes is often dictated by the availability of starting materials, desired scale, and the specific functional groups required in the final molecule.

The Gould-Jacobs Reaction: A Robust and Versatile Approach

The Gould-Jacobs reaction, first reported in 1939, is arguably the most common and reliable method for constructing the 4-hydroxyquinoline core, especially for precursors to fluoroquinolone antibiotics.[1][2] The strategy involves three key transformations:

-

Condensation: An aniline reacts with an acrylic acid ester derivative.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization.

-

Hydrolysis & Decarboxylation (Optional): Saponification of the resulting ester followed by decarboxylation yields the final product.

Core Starting Materials

-

3-Fluoroaniline: This is the source of the benzene ring and the crucial C7-fluoro substituent. It is a commercially available liquid.

-

Diethyl Ethoxymethylenemalonate (EMME): This versatile C3 synthon provides the atoms that will form the pyridine ring of the quinolone. It is also commercially available.[3]

Mechanism and Rationale

The reaction proceeds through a well-defined sequence.[4] Initially, the nucleophilic nitrogen of 3-fluoroaniline attacks the electron-deficient alkene of EMME, followed by the elimination of ethanol to form the key intermediate, diethyl (3-fluoroanilino)methylenemalonate. This step is typically performed at moderate temperatures (e.g., 90-130°C).[5][6]

The critical step is the thermal cyclization of this intermediate. This is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls. This process requires significant thermal energy, typically achieved by heating the intermediate in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A at temperatures around 240-260°C.[5] This high-temperature, irreversible cyclization is the driving force of the reaction and ensures the formation of the stable heterocyclic system. The immediate product is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

For the synthesis of this compound itself (without the C3-ester), the cyclized product is subjected to saponification with a strong base (e.g., NaOH) to hydrolyze the ester, followed by acidification and heating to induce decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of the key intermediate which can then be decarboxylated if needed.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 110-120°C for 2 hours. Ethanol is evolved during this step.

-

After 2 hours, apply a vacuum to the apparatus to remove the remaining ethanol and any unreacted starting materials, yielding the crude intermediate, diethyl (3-fluoroanilino)methylenemalonate, typically as an oil or low-melting solid.

Step 2: Thermal Cyclization

-

In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether, approximately 10 mL per gram of intermediate) to 250°C.

-

Add the crude intermediate from Step 1 dropwise to the hot solvent with vigorous stirring. The addition should be slow enough to maintain the reaction temperature between 240-250°C.

-

After the addition is complete, maintain the reaction at 250°C for an additional 30 minutes.

-

Allow the reaction mixture to cool to below 100°C. The product will often precipitate.

-

Dilute the cooled mixture with a hydrocarbon solvent like hexane or petroleum ether to fully precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

-

The resulting solid is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, which can be further purified by recrystallization (e.g., from ethanol or acetic acid).

Visualization of the Gould-Jacobs Workflow

Caption: Workflow for the Conrad-Limpach Synthesis of a 4-Hydroxyquinoline.

Comparative Analysis: Gould-Jacobs vs. Conrad-Limpach

The selection of a synthetic route is a critical decision based on multiple factors.

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |

| Versatility | High. Allows for a C3-ester, which is a key handle for fluoroquinolone synthesis. [7] | Moderate. Typically yields a C2-alkyl substituted product (e.g., methyl from EAA). |

| Regiocontrol | Excellent. The reaction sequence unambiguously leads to the 4-hydroxyquinoline isomer. | Good, but requires strict temperature control in the initial step to avoid formation of the 2-hydroxyquinoline (Knorr) byproduct. |

| Starting Materials | Requires diethyl ethoxymethylenemalonate (EMME), which is more specialized than EAA. | Uses common and inexpensive β-ketoesters like ethyl acetoacetate. |

| Key Intermediate | Diethyl (anilino)methylenemalonate | Ethyl 3-(anilino)crotonate (enamine) |

| Primary Application | Preferred method for the synthesis of fluoroquinolone antibiotic precursors. [1] | General synthesis of 4-hydroxyquinolines. |

Conclusion

Both the Gould-Jacobs and Conrad-Limpach-Knorr syntheses are powerful and reliable methods for accessing the this compound core from the fundamental starting material, 3-fluoroaniline. The Gould-Jacobs reaction stands out as the superior strategy when the ultimate target is a fluoroquinolone antibiotic, as it directly installs the C3-carboxylic ester functionality that is characteristic of this drug class. Its procedural robustness and excellent regiocontrol make it a workhorse in industrial and academic settings. The Conrad-Limpach synthesis , while also effective, is more suited for preparing C2-substituted quinolin-4-ols and requires careful management of reaction conditions to ensure the desired regiochemical outcome. The choice between these two venerable name reactions ultimately hinges on the specific substitution pattern required in the final molecule and the strategic goals of the research program.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

QuimicaOrganica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Organic-Chemistry.org. Gould-Jacobs Reaction. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(18), 5649. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

PrepChem.com. Synthesis of diethyl (anilinomethylene)malonate. [Link]

-

Molinx. CGS-9896 Drug Synthesis Database. [Link]

-

MySkinRecipes. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

-

QuimicaOrganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

Zenodo. Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. [Link]

Sources

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Diethyl ethoxymethylenemalonate | 87-13-8 [amp.chemicalbook.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. CGS-9896-药物合成数据库 [drugfuture.com]

- 6. prepchem.com [prepchem.com]

- 7. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 7-Fluoroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinolin-4-ol is a pivotal heterocyclic compound, serving as a key structural motif in numerous pharmacologically active agents, most notably in the development of fluoroquinolone antibiotics. An exacting understanding of its molecular architecture and physicochemical properties is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and detailed characterization of this compound. We delve into its tautomeric nature, outline a robust synthetic protocol, and present a multi-faceted analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to be an essential resource for researchers engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the this compound Scaffold

The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. The introduction of a fluorine atom at the C-7 position of the quinolin-4-ol backbone can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. These modifications can lead to enhanced biological activity and an improved pharmacokinetic profile, making this compound a valuable building block in the synthesis of advanced pharmaceutical compounds. A thorough characterization of this foundational molecule is therefore a critical first step in the development of new and improved quinolone-based drugs.

Molecular Structure and Tautomerism

A crucial aspect of the molecular identity of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (7-fluoro-1H-quinolin-4-one).

Caption: Tautomeric equilibrium of this compound.

In the solid state and in most solutions, the equilibrium lies significantly towards the keto form, 7-fluoro-4(1H)-quinolone. This preference is driven by the greater thermodynamic stability of the amide-like functionality within the heterocyclic ring. Spectroscopic evidence, particularly from NMR and IR, strongly supports the predominance of the keto tautomer, as will be detailed in the characterization sections. The IUPAC name for the predominant keto form is 7-fluoro-1H-quinolin-4-one.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a well-established synthetic route, the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic acid derivative, followed by a thermal cyclization.

Synthetic Pathway

The overall synthetic strategy commences with the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This intermediate then undergoes a high-temperature cyclization to yield the ethyl ester of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. Subsequent hydrolysis and decarboxylation afford the target molecule, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate

-

In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the reaction mixture at 110-120 °C for 2 hours with stirring.

-

Allow the mixture to cool to room temperature. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

-

Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 250-260 °C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the ethyl ester.

Step 3: Synthesis of this compound

-

Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 4 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

A precipitate will form. Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound as a solid.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following data is characteristic of the predominant keto tautomer, 7-fluoro-4(1H)-quinolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H |

| ~8.1 | d | 1H | H-5 |

| ~7.8 | dd | 1H | H-2 |

| ~7.4 | m | 1H | H-6 |

| ~7.2 | d | 1H | H-8 |

| ~6.1 | d | 1H | H-3 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

The broad singlet at approximately 11.5 ppm is characteristic of the N-H proton of the quinolone ring, providing strong evidence for the keto tautomer. The downfield shift of H-5 is due to the anisotropic effect of the neighboring carbonyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C-4 (C=O) |

| ~162 (d, JCF ≈ 245 Hz) | C-7 |

| ~148 | C-8a |

| ~140 | C-2 |

| ~126 (d, JCF ≈ 10 Hz) | C-5 |

| ~122 (d, JCF ≈ 25 Hz) | C-6 |

| ~118 | C-4a |

| ~110 (d, JCF ≈ 22 Hz) | C-8 |

| ~109 | C-3 |

Note: The presence of the fluorine atom results in splitting of the signals for the adjacent carbon atoms (C-F coupling).

The signal at ~176 ppm is indicative of a carbonyl carbon, further confirming the predominance of the keto form. The large coupling constant for C-7 is characteristic of a direct carbon-fluorine bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-2800 (broad) | N-H stretch | Amide |

| ~1640 | C=O stretch | Amide (quinolone carbonyl) |

| ~1600, ~1550 | C=C stretch | Aromatic ring |

| ~1250 | C-F stretch | Aryl fluoride |

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibration in the solid state, involved in hydrogen bonding. The strong absorption band around 1640 cm⁻¹ is a key indicator of the carbonyl group of the quinolone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

For this compound (C₉H₆FNO), the expected molecular weight is approximately 163.15 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 163. The fragmentation pattern would likely involve the loss of CO (m/z = 135) and subsequent fragmentation of the quinoline ring system.

X-ray Crystallography

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The predominance of the keto tautomer, 7-fluoro-4(1H)-quinolone, is a key feature of its molecular structure, strongly supported by spectroscopic data. The outlined synthetic protocol, based on the Gould-Jacobs reaction, offers a reliable method for its preparation. The comprehensive NMR, FT-IR, and mass spectrometry data presented serve as a crucial reference for the identification and quality control of this important synthetic intermediate. A thorough understanding of these fundamental properties is essential for the successful application of this compound in the development of novel and effective pharmaceutical agents.

References

Sources

A Technical Guide to the Biological Activity Screening of 7-Fluoroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone scaffold, particularly its 7-fluoro substituted subclass, represents a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities. The strategic placement of a fluorine atom at the C-7 position is known to significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their potency and cellular uptake.[1][2] This guide provides an in-depth technical exploration of the methodologies used to screen 7-fluoroquinoline derivatives for their principal biological activities: antimicrobial, anticancer, and anti-inflammatory. It is designed to serve as a practical resource for researchers in drug discovery, offering not just protocols but the scientific rationale behind experimental choices, thereby ensuring a robust and logical screening cascade.

Introduction: The Quinoline Core and the Fluorine Advantage

The quinolone ring system is a privileged scaffold in drug development, forming the basis of numerous therapeutic agents. The introduction of a fluorine atom, particularly at the C-6 and C-7 positions, has been a pivotal strategy in enhancing the biological efficacy of these compounds.[2][][4] Specifically, a fluorine substituent at C-7 can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical for improving interactions with biological targets and overcoming mechanisms of resistance.[1][5][6] Consequently, 7-fluoroquinoline derivatives have been extensively investigated for a range of therapeutic applications, most notably as antimicrobial and anticancer agents.[7][8] This guide focuses on the primary screening funnels for these activities, providing validated protocols and the underlying mechanistic principles.

Antimicrobial Activity Screening

The hallmark of fluoroquinolones is their potent antibacterial activity.[4] The primary mechanism involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[][9][10] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to fragmentation of the bacterial chromosome and cell death.[11][12][13] The screening cascade for antimicrobial activity is designed to determine the potency and spectrum of the novel derivatives.

Primary Screening: Agar Well Diffusion Assay

This method serves as a qualitative or semi-quantitative initial screen to quickly assess the antimicrobial potential of the synthesized compounds against a panel of representative bacterial strains.

Scientific Rationale: The principle lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a specific bacterium. If the compound is active, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the potency of the compound and its diffusion characteristics.[14]

Experimental Protocol: Agar Well Diffusion [14][15][16]

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh 18-24 hour culture on a non-selective agar plate. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate to create a bacterial lawn.[15][17]

-

Well Creation: Aseptically puncture wells (typically 6 mm in diameter) into the agar using a sterile cork borer or pipette tip.[14][16]

-

Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the 7-fluoroquinoline derivative solution (at a known concentration, dissolved in a suitable solvent like DMSO) into each well.[14]

-

Controls: Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent used to dissolve the compounds, e.g., 10% DMSO).[15][17]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[14][17]

-

Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Quantitative Analysis: Broth Microdilution for MIC Determination

Following a positive result in the primary screen, a quantitative assay is essential to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

Scientific Rationale: This method exposes the bacteria to a range of serially diluted compound concentrations in a liquid growth medium. It is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[19][20]

Experimental Protocol: Broth Microdilution [18][20][21][22]

-

Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[22]

-

Compound Dilution: Add 50 µL of the 7-fluoroquinoline derivative stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.[22]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the agar well diffusion assay and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Growth Control: Wells containing MHB and bacteria but no compound.

-

Sterility Control: Wells containing only MHB to check for contamination.[18]

-

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[19][20]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]

Data Presentation: Antimicrobial Activity

| Derivative | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| FQ-01 | Staphylococcus aureus | 22 | 0.5 |

| FQ-01 | Escherichia coli | 18 | 2.0 |

| FQ-02 | Staphylococcus aureus | 25 | 0.25 |

| FQ-02 | Escherichia coli | 20 | 1.0 |

| Ciprofloxacin | Staphylococcus aureus | 24 | 0.5 |

| Ciprofloxacin | Escherichia coli | 21 | 1.0 |

Note: Data are hypothetical and for illustrative purposes.

Workflow Visualization: Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening of 7-fluoroquinoline derivatives.

Anticancer Activity Screening

Several fluoroquinolone derivatives have demonstrated significant anticancer potential, often attributed to their ability to inhibit human topoisomerase II, an enzyme vital for cell division.[23] This leads to DNA damage and the induction of apoptosis in rapidly proliferating cancer cells.[23][24]

Primary Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] It is a robust and widely used method for the initial screening of potential anticancer compounds.[27]

Scientific Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay [25][27][28]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[26]

-

Compound Treatment: Prepare serial dilutions of the 7-fluoroquinoline derivatives in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[26]

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[25]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[25][27]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism Visualization: Fluoroquinolone-Induced Apoptosis

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 4. Fluoroquinolone Resistance and Screening Methods [hardydiagnostics.com]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. botanyjournals.com [botanyjournals.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. m.youtube.com [m.youtube.com]

- 17. hereditybio.in [hereditybio.in]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. mdpi.com [mdpi.com]

- 24. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. benchchem.com [benchchem.com]

- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential therapeutic targets of 7-Fluoroquinolin-4-ol

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Fluoroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] This technical guide delves into the prospective therapeutic landscape of a specific derivative, this compound. While direct experimental data on this particular molecule is nascent, a comprehensive analysis of structurally analogous compounds, particularly fluoroquinolones and 4-hydroxyquinolines, allows for the formulation of robust hypotheses regarding its potential molecular targets and mechanisms of action. This document will serve as a foundational resource for researchers aiming to elucidate the therapeutic utility of this compound, providing not only a theoretical framework of potential targets but also actionable experimental protocols for their identification and validation.

The Quinoline Nucleus: A Cornerstone of Pharmacological Activity

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a structural feature present in a wide array of pharmacologically active compounds.[2][3] Its derivatives have been successfully developed into drugs for a variety of indications, including:

-

Anticancer agents: Compounds like camptothecin and its analogs are potent topoisomerase inhibitors.[2]

-

Antimicrobial agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, are widely used to treat bacterial infections.[4][5]

-

Antimalarial drugs: Chloroquine and quinine have been mainstays in the treatment of malaria.[2][3]

-

Antiviral and anti-inflammatory agents: Various quinoline derivatives have demonstrated potential in these therapeutic areas as well.[2]

The versatility of the quinoline scaffold stems from its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a fluorine atom, as in this compound, can significantly modulate factors such as metabolic stability, binding affinity, and bioavailability.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive literature on quinoline derivatives, we can postulate several key therapeutic targets for this compound.

Anticancer Therapeutic Avenues

The anticancer potential of quinoline-based compounds is well-documented.[6][7][8] Several distinct mechanisms of action have been identified for these molecules, suggesting that this compound may exert its effects through one or more of the following pathways.

A significant number of fluoroquinolone derivatives have been shown to exhibit anticancer activity by targeting human topoisomerase II.[7][9] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.

Postulated Mechanism: this compound may intercalate into the DNA-topoisomerase II complex, stabilizing it and preventing the re-ligation of the DNA strands. This would lead to an accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.

Caption: Postulated induction of apoptosis by this compound.

MicroRNA-21 (miRNA-21) is an oncogenic miRNA that is overexpressed in many cancers. Fluoroquinolone derivatives have been explored as small-molecule inhibitors of miRNA-21. [10] Postulated Mechanism: this compound could potentially bind to and inhibit the function of miRNA-21, leading to the upregulation of its tumor-suppressor target genes and a subsequent decrease in cancer cell proliferation and survival.

Antimicrobial Therapeutic Avenues

The fluoroquinolone class of antibiotics is renowned for its potent antibacterial activity. [5][11]The core mechanism of action is the inhibition of bacterial type II topoisomerases.

Postulated Mechanism: this compound is likely to function as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. This would disrupt DNA replication, repair, and recombination, leading to bacterial cell death. [9]

Caption: Antibacterial mechanism via inhibition of bacterial topoisomerases.

Antiprotozoal Therapeutic Avenues

Certain 4-substituted quinolines have demonstrated efficacy against parasitic protozoa such as Leishmania. [6] Postulated Mechanism: this compound may inhibit essential enzymes in parasites, such as cysteine proteases, which are crucial for their survival and pathogenesis. [6]

Experimental Workflows for Target Identification and Validation

The following section outlines key experimental protocols to systematically investigate the therapeutic targets of this compound.

Target Identification Strategies

Caption: General workflow for therapeutic target identification.

Objective: To determine the cytotoxic effects of this compound across a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Culture a diverse panel of cancer cell lines (e.g., NCI-60) in their recommended media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serial dilutions of this compound for a specified duration (e.g., 48-72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Objective: To identify proteins that directly bind to this compound.

Protocol:

-

Immobilization: Chemically link this compound to a solid support (e.g., agarose beads) to create an affinity matrix.

-

Lysate Preparation: Prepare a protein lysate from a responsive cell line.

-

Affinity Chromatography: Incubate the cell lysate with the affinity matrix to allow for the binding of target proteins.

-

Washing: Wash the matrix extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Validation Assays

Objective: To determine if this compound inhibits the activity of human topoisomerase II.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and varying concentrations of this compound. Include a known inhibitor (e.g., etoposide) as a positive control.

-

Incubation: Incubate the reaction at 37°C to allow for the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization and Analysis: Visualize the DNA bands using a fluorescent dye and quantify the amount of relaxed DNA to determine the extent of enzyme inhibition.

Objective: To assess the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat a responsive cancer cell line with this compound at its IC50 concentration for various time points.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Objective: To determine if this compound induces apoptosis by analyzing the expression of key apoptotic proteins.

Protocol:

-

Protein Extraction: Treat cells with this compound and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the proteins of interest.

-

Analysis: Quantify the changes in protein expression relative to the control.

Quantitative Data Summary

| Assay Type | Key Parameters | Example Data for a Hypothetical Active Compound |

| Phenotypic Screen | IC50 (µM) | 0.5 - 10 µM across various cancer cell lines |

| Topoisomerase II Assay | IC50 (µM) | 5 µM |

| Cell Cycle Analysis | % of cells in G2/M | 60% increase compared to control |

| Western Blot | Fold change in cleaved caspase-3 | 5-fold increase |

Future Perspectives and Conclusion

The structural features of this compound, combined with the extensive pharmacological data on related quinoline compounds, strongly suggest its potential as a versatile therapeutic agent. The most promising avenues for investigation appear to be in the fields of oncology and infectious diseases. The experimental strategies outlined in this guide provide a clear roadmap for elucidating the precise molecular targets and mechanisms of action of this compound.

Future research should focus on a systematic evaluation of the postulated targets, followed by structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of this compound. Such efforts could pave the way for the development of a novel and effective therapeutic agent.

References

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020-06-01). Bioorganic & Medicinal Chemistry.

- The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.

- Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.

- Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PubMed Central.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022-03-03). MDPI.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.

- Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. MDPI.

-

Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydron[6][7]aphthyridine-3-carboxylic acid. PubMed.

- (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities [mdpi.com]

- 10. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

7-Fluoroquinolin-4-ol: A Privileged Scaffold for Modern Medicinal Chemistry

Abstract

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The strategic introduction of fluorine atoms can dramatically enhance the pharmacological profile of these molecules, improving potency, metabolic stability, and target specificity. This technical guide provides an in-depth exploration of the 7-fluoroquinolin-4-ol scaffold, a versatile building block for the discovery of novel therapeutic agents. We will delve into the synthetic strategies for accessing this core, its diverse functionalization, and its application in the development of potent anticancer and antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Strategic Advantage of the this compound Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle that forms the backbone of numerous approved drugs and clinical candidates. Its rigid structure provides a well-defined three-dimensional arrangement for presenting functional groups to biological targets. The 4-quinolone moiety, in particular, is a key pharmacophore in many antibacterial agents, most notably the fluoroquinolone antibiotics.[1][2]

Fluorination is a powerful and widely used strategy in modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties. Specifically, the introduction of a fluorine atom at the 7-position of the quinolin-4-ol scaffold can lead to:

-

Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the quinoline ring, potentially leading to more favorable interactions with target proteins.

-

Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.

-

Modulated Physicochemical Properties: Fluorine substitution can influence lipophilicity and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold for the discovery of next-generation therapeutics.

Synthesis of the this compound Core

The construction of the this compound scaffold can be efficiently achieved through classic heterocyclic chemistry reactions, primarily the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis, both of which utilize 3-fluoroaniline as a key starting material.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines.[3][4] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Caption: Gould-Jacobs synthesis of this compound.

-

Condensation: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-260 °C for 20-30 minutes. Upon cooling, the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

-

Saponification: Isolate the precipitate and suspend it in a solution of sodium hydroxide (10-20% in water/ethanol). Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid and heat it at its melting point or in a high-boiling solvent to effect decarboxylation, yielding this compound.

Conrad-Limpach-Knorr Synthesis

An alternative and widely used method is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester.[5][6][7]

Caption: Synthesis of 4-chloro-7-fluoroquinoline.

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Carefully add phosphorus oxychloride (POCl3) (3-5 eq) at 0 °C.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-chloro-7-fluoroquinoline.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack, making 4-chloro-7-fluoroquinoline an excellent substrate for SNAr reactions. [8]

Caption: Derivatization via nucleophilic aromatic substitution.

-

In a sealed tube or microwave vial, combine 4-chloro-7-fluoroquinoline (1.0 eq), the desired aniline (1.1 eq), and a solvent such as ethanol or isopropanol.

-

Add a catalytic amount of acid (e.g., HCl) to protonate the quinoline nitrogen and further activate the 4-position.

-

Heat the reaction mixture to 80-120 °C for several hours, or until TLC indicates the completion of the reaction.

-

Cool the mixture and add a base (e.g., aqueous sodium bicarbonate) to neutralize the acid and precipitate the product.

-

Filter the solid, wash with water and a non-polar solvent (e.g., hexane), and dry to obtain the 4-anilino-7-fluoroquinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro-7-fluoroquinoline intermediate is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl and heteroaryl moieties. [9]

Caption: Derivatization via Suzuki-Miyaura cross-coupling.

-

To a degassed mixture of 4-chloro-7-fluoroquinoline (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-fluoroquinoline.

Applications in Medicinal Chemistry

The this compound scaffold and its derivatives have demonstrated significant potential in various therapeutic areas, with a primary focus on oncology and infectious diseases.

Anticancer Activity